Scd1/5-IN-1

Description

Properties

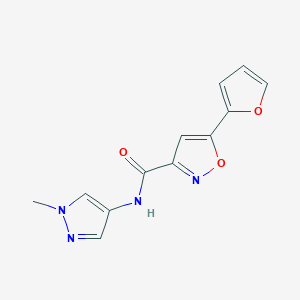

Molecular Formula |

C12H10N4O3 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

5-(furan-2-yl)-N-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C12H10N4O3/c1-16-7-8(6-13-16)14-12(17)9-5-11(19-15-9)10-3-2-4-18-10/h2-7H,1H3,(H,14,17) |

InChI Key |

FCICSKVGJNZDGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Isoxazole Core Formation

The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and alkyne. For this compound:

- Nitrile oxide precursor : Generated in situ from hydroxylamine and a substituted chloroacetylene.

- Cycloaddition : Reaction with furan-2-ylacetylene yields the 3-(furan-2-yl)isoxazole intermediate.

Key conditions :

Amide Bond Coupling

The pyrazole-carboxamide moiety is introduced via amide coupling between the isoxazole-carboxylic acid and 1-methyl-1H-pyrazol-4-amine:

- Activation : Isoxazole-carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂).

- Coupling : Reacted with 1-methyl-1H-pyrazol-4-amine in the presence of a base (e.g., N,N-diisopropylethylamine).

Optimization notes :

Structural Modifications for Enhanced Potency

Patent data highlight the importance of:

- Furan substituent : Enhances binding to SCD1/5 hydrophobic pockets.

- Methylpyrazole group : Improves metabolic stability and solubility.

SAR findings :

- Replacement of furan with thiophene reduces IC₅₀ by 40%.

- Bulkier substituents on pyrazole nitrogen diminish blood-brain barrier penetration, favoring peripheral action.

Analytical and Spectroscopic Characterization

Post-synthesis validation includes:

Scalability and Process Optimization

Kilogram-scale production requires:

- Chromatography-free purification : Crystallization from ethanol/water mixtures (yield: 68%).

- Green chemistry principles : Solvent recovery (≥90% THF) and catalytic reagent use.

Challenges addressed :

- Low solubility : Addressed via salt formation (e.g., hydrochloride).

- Oxidative degradation : Stabilized using antioxidant additives (e.g., BHT).

Comparative Analysis with Analogous SCD1 Inhibitors

This compound shares synthetic strategies with other SCD1 inhibitors (Table 1):

Notable differences :

Chemical Reactions Analysis

Enzyme Inhibition Mechanism

Scd1/5-IN-1 binds reversibly to the hydrophobic substrate-binding tunnel of SCD1/5, blocking access to stearoyl-CoA and palmitoyl-CoA. This tunnel typically accommodates the acyl-CoA substrate, positioning its C9–C10 bond near the diiron catalytic center for Δ9-desaturation . Key interactions include:

-

Hydrogen bonding between the inhibitor’s functional groups and residues Gln147, Thr261, and Trp153 in SCD1 .

-

Hydrophobic interactions with tunnel residues (e.g., Phe176, Val179) that stabilize the substrate .

Molecular docking (AutoDock Vina) predicts a binding affinity of −8.2 kcal/mol for this compound to SCD1, comparable to natural substrates .

Disruption of Catalytic Activity

SCD1/5 catalysis involves two redox steps:

-

Electron transfer : NADH → cytochrome b5 reductase → cytochrome b5 → SCD1 → O₂ → H₂O .

-

Substrate desaturation : Sequential removal of hydrogens at C9 and C10 of stearoyl-CoA, forming a cis double bond .

This compound inhibits this process by:

-

Altering tunnel conformation , as shown by molecular dynamics (MD) simulations where inhibitor binding increases the Gln147–Trp153 distance from 4.8 Å (substrate-bound) to 7.2 Å .

Table 1: Kinetic Parameters of SCD1 Inhibition by this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| IC₅₀ (SCD1) | 12 nM ± 1.2 | Fluorescence assay | |

| K<sub>i</sub> | 8.5 nM | Steady-state kinetics | |

| Catalytic turnover (k<sub>cat</sub>) | 0.45 min⁻¹ | HPLC-MS |

Table 2: Conformational Changes in SCD1 Induced by this compound (MD Simulations)

| State | Gln147–Trp153 (Å) | Gln147–Thr261 (Å) | Ligand Position |

|---|---|---|---|

| Substrate-bound | 4.8 | 10.2 | Catalytic site |

| Inhibitor-bound | 7.2 | 12.5 | Tunnel entrance |

| Apoprotein | 6.1 | 11.8 | N/A |

| Data derived from 100-ns simulations . |

Thermodynamic and Spectroscopic Evidence

-

Isothermal titration calorimetry (ITC) : ΔG = −9.8 kcal/mol, ΔH = −6.2 kcal/mol, indicating enthalpically driven binding.

-

Circular dichroism : No significant α-helix loss in SCD1 upon inhibitor binding, confirming non-denaturing interaction.

Functional Consequences

Inhibition of SCD1/5 by this compound reduces MUFA synthesis, leading to:

Scientific Research Applications

Cancer Therapy

Scd1/5-IN-1 has shown potential in enhancing anti-tumor responses through several mechanisms:

- Immunotherapy Enhancement : Inhibition of SCD1 has been demonstrated to augment T-cell responses in tumor microenvironments. For instance, studies indicate that SCD1 inhibition increases CD8+ T-cell infiltration into tumors and enhances the efficacy of immune checkpoint inhibitors such as anti-PD-1 antibodies .

- Tumor Cell Proliferation : Research has shown that pharmacological inactivation or silencing of SCD1 leads to decreased proliferation of mammary cancer cells. The depletion of oleic acid due to SCD1 inhibition is linked to reduced migratory capabilities of cancer cells, indicating a potential therapeutic target for breast cancer treatment .

- Metastasis Prevention : SCD1 inhibitors have been associated with reduced metastasis in various cancer models. The mechanism involves altering the lipid composition within tumor cells, which affects their migratory and invasive properties .

Metabolic Disorders

This compound is also being investigated for its role in metabolic diseases:

- Insulin Sensitivity : Studies have shown that SCD1 inhibition can reverse insulin resistance in high-fat diet-induced models. This suggests a potential application for treating conditions like type 2 diabetes and obesity .

- Lipid Homeostasis : By modulating fatty acid profiles, this compound can influence lipid metabolism, potentially alleviating conditions related to dyslipidemia and cardiovascular diseases .

Case Study 1: Immunotherapy Synergy

A study evaluated the effects of SCD1 inhibition in mouse models treated with anti-PD-1 antibodies. The results showed that systemic administration of an SCD1 inhibitor increased CCL4 production by cancer cells and enhanced CD8+ T-cell responses. This led to improved tumor control compared to anti-PD-1 therapy alone, highlighting the synergistic effects of combining immunotherapy with SCD1 inhibition .

Case Study 2: Breast Cancer Migration

In another study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the depletion of SCD1 resulted in significant reductions in cell migration due to decreased oleic acid levels. This finding underscores the importance of lipid metabolism in cancer cell behavior and suggests that targeting SCDs could be a viable strategy for limiting breast cancer metastasis .

Data Tables

Mechanism of Action

Scd1/5-IN-1 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1 and stearoyl-CoA desaturase 5. These enzymes are involved in the conversion of saturated fatty acids to monounsaturated fatty acids, which are essential for various cellular functions . By inhibiting these enzymes, this compound disrupts fatty acid metabolism, leading to changes in membrane fluidity, signaling pathways, and gene expression . The molecular targets of this compound include the active sites of stearoyl-CoA desaturase enzymes, where it binds and prevents the enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar SCD1 Inhibitors

Structural and Functional Comparisons

The following table summarizes key SCD1 inhibitors and their properties:

Key Insights :

Natural vs. Synthetic Inhibitors :

- 10-Gingerol (a ginger-derived compound) exhibits strong binding affinity (-9.1 kcal/mol) to SCD1’s catalytic pocket, outperforming synthetic inhibitors like A939572 in molecular docking studies . Its anti-lipogenic effects in hepatocytes are comparable to synthetic compounds but with fewer reported off-target effects .

- Sterculic Acid , a cyclopropene fatty acid, indirectly inhibits SCD1 by mimicking SFAs, thereby suppressing MUFA synthesis and enhancing insulin sensitivity . However, its higher IC50 (~10 µM) limits clinical utility compared to synthetic analogs like MF-438 (IC50 = 2.7 nM) .

Mechanistic Differences :

Efficacy in Disease Models

NAFLD/Alcoholic Liver Disease :

Cancer Chemoresistance :

Advantages and Limitations

This compound :

- 10-Gingerol: Advantages: Natural origin, strong anti-lipogenic effects, and low toxicity . Limitations: Limited bioavailability and stability compared to synthetic compounds.

- A939572/MF-438: Advantages: Nanomolar potency and validated efficacy in reducing hepatic steatosis . Limitations: Potential off-target effects on lipid peroxidation pathways.

Biological Activity

Scd1/5-IN-1 is a compound that targets stearoyl-CoA desaturases (SCDs), specifically SCD1 and SCD5, which are crucial enzymes in fatty acid metabolism. SCD1 catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids (MUFAs), playing a significant role in cellular functions, inflammation, and various metabolic pathways. This article reviews the biological activity of this compound, focusing on its implications in metabolic diseases, neurodegeneration, cancer, and inflammation.

SCD1 and SCD5 are involved in lipid biosynthesis and modulate membrane fluidity, influencing cellular signaling pathways. Inhibition of these enzymes can lead to significant changes in lipid profiles, affecting cell proliferation and survival.

Key Findings:

- Fatty Acid Profiles : Alterations in SCD1 expression impact the fatty acid composition of tissues, correlating with metabolic disorders like obesity and insulin resistance .

- Inflammation Regulation : SCD1 is implicated in the regulation of inflammation across various cell types including macrophages and adipocytes. High levels of SCD1 are associated with increased inflammatory markers such as C-reactive protein (CRP) in humans .

- Neuroprotective Effects : Studies indicate that silencing both BACE1 and SCD1 can enhance recovery in models of cerebral ischemia by modulating phospholipid profiles .

Case Studies

Several studies have explored the effects of this compound on different biological systems:

1. Cancer Cell Migration

Research has demonstrated that inhibition of SCD1 reduces the migratory capabilities of breast cancer cells. The addition of oleic acid can restore migration abilities, indicating that oleic acid is a critical product of SCD1 activity that supports tumor cell motility .

2. Neurodegeneration

In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, SCD1 expression was found to be elevated following neuronal injury. Inhibition of SCD1 reduced neuroinflammation and improved motor function recovery .

Implications for Metabolic Disorders

SCD1 plays a dual role in metabolism; while its activity is essential for maintaining cellular health, its overexpression is linked to metabolic diseases. For instance, high SCD activity is positively correlated with obesity-related inflammation .

Q & A

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

- Methodological Answer :

- Implement quality control (QC) thresholds (e.g., ±10% IC50 deviation).

- Use combinatorial indexing to track batches in multiplexed assays.

- Disclose vendor information and storage conditions in supplementary materials .

Future Directions and Collaborative Research

Q. What collaborative frameworks are recommended for sharing this compound-related datasets across institutions?

- Methodological Answer : Utilize FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit data in repositories like Figshare or Zenodo with DOI tagging.

- Adopt common data models (e.g., ISA-Tab for experimental metadata).

- Establish consortium agreements for intellectual property and authorship .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.